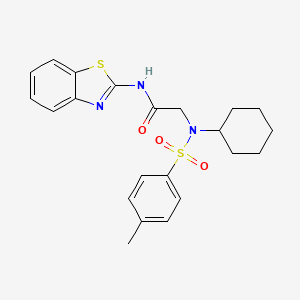![molecular formula C24H18ClNO3 B15028907 (4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one](/img/structure/B15028907.png)
(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile, under basic conditions.
Introduction of the chlorophenyl and methoxyphenyl groups: This step involves the use of Grignard reagents or organolithium reagents to introduce the desired substituents onto the oxazole ring.
Formation of the methylidene group: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired double bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action, efficacy, and safety in various disease models to determine its potential as a pharmaceutical agent.
Industry
In industry, (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-4-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substituents and their arrangement. The presence of the chlorophenyl group, methoxyphenyl group, and methylphenyl group imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds. These unique features make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C24H18ClNO3 |
|---|---|
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
(4Z)-4-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(4-methylphenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C24H18ClNO3/c1-16-6-10-18(11-7-16)23-21(24(27)29-26-23)14-19-4-2-3-5-22(19)28-15-17-8-12-20(25)13-9-17/h2-14H,15H2,1H3/b21-14- |
Clave InChI |
RZZUEOKHZNCNBD-STZFKDTASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Carboxyheptanoyl)amino]benzoic acid](/img/structure/B15028826.png)
![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15028830.png)
![3-{[(4Z)-4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B15028843.png)
![methyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028857.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028862.png)
![methyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15028864.png)
![3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B15028866.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15028888.png)

![7-benzyl-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15028901.png)
![(5E)-3-(3-chlorophenyl)-5-[3,4-diethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B15028903.png)
![2-bromo-6-methoxy-4-{(Z)-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B15028905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15028910.png)
![2-Amino-4-{3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B15028916.png)
